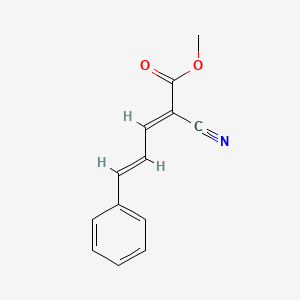
(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” is a chemical compound with the molecular formula C12H12O2 . It is a type of ester, which are widely distributed in natural products, pharmaceuticals, and fine chemicals .
Synthesis Analysis
The synthesis of esters like “this compound” can be achieved through various methods. One traditional method is the Fisher esterification, which involves the dehydrative coupling of carboxylic acids with alcohols . Another method involves the interconversion of carboxylic acid derivatives, such as acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides . Recently, photo-induced transformations have gained attention in synthetic organic chemistry, and many research groups have shown interest in the synthesis of esters by photocatalytic strategies .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 188.223 Da .Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of chemical reactions. The reaction mechanisms mainly involve single electron transfer, energy transfer, or other radical procedures .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound has a molecular weight of 188.223 Da .科学的研究の応用
Catalytic Reactions
- Asymmetric Cyclodimerization : The compound was utilized in a catalytic system involving Ni(acac)2 / Et2AlOEt / L-Threophos for asymmetric cyclodimerization. This reaction achieved a 92% conversion, with the main product being (Z)-3-carbomethoxy 4-(2-carbomethoxy vinyl) cyclohexen. The enantiomeric excess was determined using chiral HPLC and NMR methods (Masotti, Peiffer, Siv, Valls, & Faure, 2010).
Synthetic Chemistry
Synthesis of Unsaturated Carboxylic Acid Derivatives : A process was developed for synthesizing 2E,4E unsaturated carboxylic acid derivatives from dienes. This involved the transformation of terminal 1,3-dienes to (E)-2-phenylsulfonyl 1,3-dienes, followed by the addition of a carboxy anion equivalent and elimination of benzenesulfonic acid (Plobeck & Baeckvall, 1991).
Conversion of Molecular Dissymmetry : This compound has been studied in palladium-catalyzed hydrogenation, revealing insights into the conversion of molecular dissymmetry into centrodissymmetry. This process is used to determine the absolute configuration of allenes (Crombie, Jenkins, & Roblin, 1975).
Photochemical Studies
Effect of Lewis and Broensted Acids on Photoisomerization : The impact of Lewis and Broensted acids on the photoisomerization of conjugated butenoic and dienoic esters was examined. This study provided methods for the preparation of specific isomers and insights into the photoequilibrium dynamics of these compounds (Lewis, Howard, Barancyk, & Oxman, 1986).
Adsorption Dynamics on TiO2 : A theoretical analysis was conducted on the adsorption of derivatives of this compound on clean and water-covered anatase (101) surfaces of TiO2. This study provided information on energy level matching and the effect of ligand substitution and water co-adsorption on the dynamics of adsorption (Manzhos, Segawa, & Yamashita, 2012).
Metabolic Products and Biochemistry
- Metabolic Products from Microorganisms : Compounds related to (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester were isolated from Streptomyces sp., leading to the identification of new phenylpentadienamides. These compounds were characterized using electrospray and tandem MS, and HPLC/MS, contributing to our understanding of microbial metabolites (Potterat, Zähner, Metzger, & Freund, 1994).
将来の方向性
The future directions in the research and application of “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” and similar esters could involve the development of more efficient synthesis methods, exploration of new reaction mechanisms, and investigation of their potential applications in various fields .
作用機序
Target of Action
The primary targets of (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester are currently unknown. This compound is a type of ester, which are widely distributed in natural products, pharmaceuticals, and fine chemicals . Ester derivatives are important building blocks in pharmaceuticals .
Mode of Action
Esters are known to undergo reactions involving mainly single electron transfer, energy transfer, or other radical procedures .
Biochemical Pathways
Esters are known to be involved in a variety of biochemical reactions, including esterification, acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides .
Result of Action
As an ester, it may participate in various biochemical reactions, leading to diverse effects depending on the specific context .
特性
IUPAC Name |
methyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGMHVHTDDLNEA-LRELXJSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2771502.png)
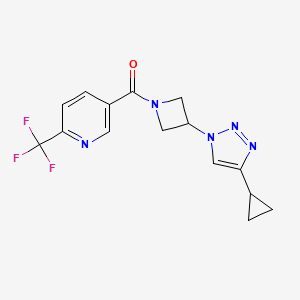
![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)
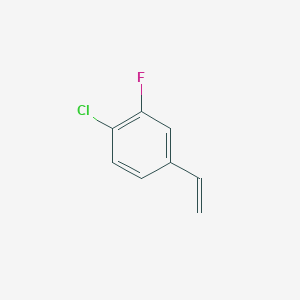
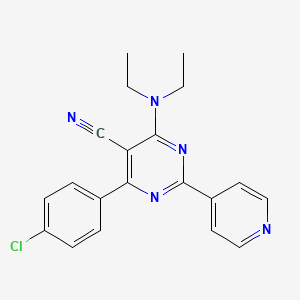
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2771513.png)
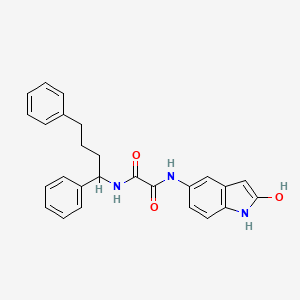
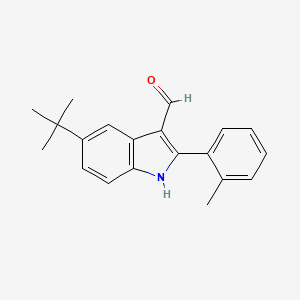
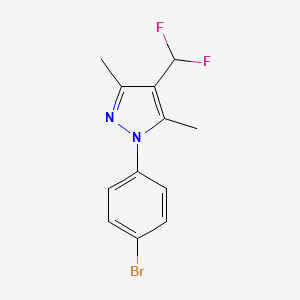
![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2771517.png)
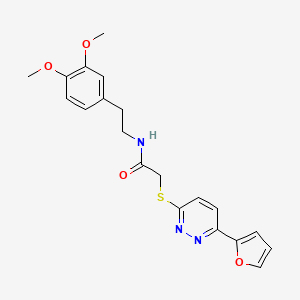
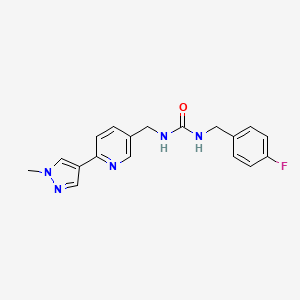
![N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771521.png)
